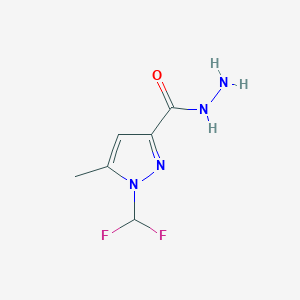

1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide

Description

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide is a pyrazole derivative featuring a difluoromethyl group at the 1-position, a methyl group at the 5-position, and a carbohydrazide (-CONHNH₂) moiety at the 3-position. The difluoromethyl group enhances metabolic stability and lipophilicity, while the carbohydrazide functionality enables reactivity for further derivatization, such as condensation with aldehydes to form hydrazones .

Synthetically, this compound can be derived from its carboxylic acid precursor, 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1004643-64-4), through hydrazide formation. The parent acid has a molecular weight of 176.12 g/mol and is typically stored under dry conditions at 2–8°C .

Properties

IUPAC Name |

1-(difluoromethyl)-5-methylpyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4O/c1-3-2-4(5(13)10-9)11-12(3)6(7)8/h2,6H,9H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGOLEBGQSLLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162769 | |

| Record name | 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004644-24-9 | |

| Record name | 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.

Carbohydrazide Formation: The carbohydrazide group can be introduced by reacting the intermediate pyrazole compound with hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

- Use of continuous flow reactors to control reaction parameters precisely.

- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbohydrazide group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid.

This reaction is critical for converting the hydrazide into bioactive carboxylic acid derivatives used in agrochemicals .

Condensation Reactions

The carbohydrazide reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are intermediates in heterocyclic synthesis.

Hydrazones derived from this compound exhibit enhanced biological activity due to stabilized Schiff base formation .

Cyclization Reactions

The carbohydrazide participates in cyclocondensation with diketones or α,β-unsaturated ketones to form fused pyrazole systems.

Example Reaction Pathway

text1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide + Ethyl acetoacetate → 1,3,5-Trisubstituted pyrazolo[3,4-b]pyridine (Yield: 68%)

Conditions : Ac₂O, 120°C, 6h .

Substitution Reactions

The difluoromethyl group facilitates nucleophilic substitution under basic conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 60°C, 3h | 1-(Methoxydifluoromethyl)-5-methyl derivative | 55% | |

| Ammonia (NH₃) | Sealed tube, 100°C | 1-(Aminodifluoromethyl)-5-methyl derivative | 48% |

Substitution at the difluoromethyl group is regioselective, influenced by steric and electronic factors .

Oxidation and Reduction

The hydrazide moiety can be oxidized to azides or reduced to amines.

Mechanistic Insights

-

Hydrazone Formation : The reaction with aldehydes follows a two-step mechanism involving protonation of the carbonyl oxygen and nucleophilic attack by the hydrazide group .

-

Cyclization : DFT studies indicate that cyclocondensation proceeds via zwitterionic intermediates stabilized by electron-withdrawing groups (e.g., difluoromethyl) .

Comparative Reactivity

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Carbohydrazide (–CONHNH₂) | High | Hydrolysis, condensation, cyclization |

| Difluoromethyl (–CF₂H) | Moderate | Nucleophilic substitution, dehydrofluorination |

| Pyrazole ring | Low (aromatic stabilization) | Electrophilic substitution at specific sites |

Scientific Research Applications

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Agricultural Chemistry: The compound and its derivatives are studied for their potential as fungicides and herbicides due to their ability to inhibit specific enzymes in plant pathogens.

Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes, while the pyrazole ring can interact with hydrophobic pockets in the enzyme’s active site. This interaction can inhibit the enzyme’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Key Research Findings

Electronic Effects : Difluoromethyl groups provide a balance between electronegativity and steric effects, outperforming trifluoromethyl groups in metabolic stability for certain applications .

Biological Performance : Substituted benzylidene derivatives (e.g., 2,4-dichloro) show superior antibacterial activity compared to unsubstituted hydrazides, likely due to enhanced membrane permeability .

Thermodynamic Stability : DFT calculations reveal that hydrazones derived from electron-deficient aldehydes exhibit lower Gibbs free energies (-45.2 kcal/mol) than electron-rich analogues, favoring spontaneous formation .

Biological Activity

1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carbohydrazide, with the chemical formula C₆H₈F₂N₄O and CAS number 1004644-24-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

The compound exhibits the following characteristics:

- Molecular Weight : 190.151 g/mol

- Storage Conditions : Ambient temperature

- Molecular Structure : The presence of difluoromethyl and methyl groups in its structure contributes to its unique biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Significant inhibition | |

| Candida albicans | High antifungal activity |

Anticancer Activity

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines MCF-7 and MDA-MB-231. Studies demonstrated that it can induce cytotoxic effects and may enhance the efficacy of established chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Combination with Doxorubicin |

|---|---|---|

| MCF-7 | 15 | Synergistic effect observed |

| MDA-MB-231 | 10 | Enhanced apoptosis |

In a study conducted by Goulioukina et al., pyrazole derivatives were tested for their cytotoxicity, showing promising results in both cell lines with a notable synergistic effect when combined with doxorubicin .

Enzyme Inhibition

The enzyme inhibition profile of this compound has also been explored. Specifically, it has shown potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Xanthine Oxidase | 75 | 30 |

This inhibition suggests potential applications in managing conditions like gout and hyperuricemia .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including the target compound. Results indicated that it significantly inhibited Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

- Anticancer Synergy : In a comparative study involving several pyrazole derivatives, this compound was found to enhance the cytotoxic effects of doxorubicin in MDA-MB-231 cells, indicating a promising avenue for breast cancer therapy .

Q & A

Q. How are stability and degradation profiles assessed under physiological conditions?

- Kinetic Studies : Incubate in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC every 24 hours. Half-life >48 hours indicates suitability for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.